3-(Chlorosulfonyl)-4-ethylbenzoic acid
Description
Contextualization of Chlorosulfonyl Benzoic Acids within Advanced Organic Synthesis
Chlorosulfonyl benzoic acids, in general, are recognized for their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov Their importance stems from the high reactivity of the chlorosulfonyl group, which readily undergoes nucleophilic substitution, and the carboxylic acid group, which can be converted into a wide array of other functional groups. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, a key principle in modern organic synthesis. The synthesis of these compounds often involves the chlorosulfonation of the corresponding benzoic acid derivative. ontosight.ai
Strategic Importance of the Chlorosulfonyl and Carboxylic Acid Functionalities in Chemical Building Blocks
The strategic value of 3-(Chlorosulfonyl)-4-ethylbenzoic acid as a chemical building block lies in the distinct reactivity of its two functional groups. The chlorosulfonyl moiety is a potent electrophile, making it an excellent precursor for the formation of sulfonamides, sulfonate esters, and sulfonic acids. nih.gov Sulfonamides, in particular, are a well-established pharmacophore found in numerous therapeutic agents. The carboxylic acid group, on the other hand, can participate in a variety of reactions, including esterification, amidation, and reduction, providing another avenue for molecular diversification. researchgate.net The presence of both functionalities on a single aromatic ring allows for the creation of libraries of compounds with diverse structures and properties, a cornerstone of combinatorial chemistry.
Overview of Research Trajectories and Emerging Methodological Applications
While specific research focused solely on this compound is not extensively documented in publicly available literature, the trajectory for this class of compounds points towards their increasing use as versatile intermediates. A significant emerging application for the related compound, 3-(chlorosulfonyl)benzoic acid, is its use as a derivatization agent in analytical chemistry. uni.lu This novel method enhances the sensitivity of detection for various biomolecules in complex matrices. It is plausible that this compound could find similar utility, with the ethyl group potentially influencing the chromatographic behavior of the derivatized analytes. Furthermore, the ongoing search for new bioactive molecules suggests that this compound and its derivatives will continue to be explored as scaffolds in drug discovery programs.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H9ClO4S |
| Molecular Weight | 248.68 g/mol |
| CAS Number | 500596-03-2 |
| Predicted XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 247.9910076 g/mol |
| Monoisotopic Mass | 247.9910076 g/mol |
| Topological Polar Surface Area | 79.8 Ų |
| Heavy Atom Count | 15 |
| Complexity | 333 |
Detailed Research Findings
Currently, detailed research findings specifically centered on this compound are limited. However, extensive research on analogous chlorosulfonyl benzoic acids provides a strong foundation for understanding its potential applications and reactivity. For instance, the use of 3-(chlorosulfonyl)benzoic acid as a charge-switch derivatization agent for the sensitive analysis of acylglycerols, sterols, and prenols by RP-UHPLC/MS/MS highlights a promising area of application. uni.lu This methodology significantly improves the ionization efficiency and detection limits of these lipid classes. uni.lu It is reasonable to extrapolate that this compound could be employed in a similar fashion, with the ethyl substituent potentially offering advantages in terms of solubility or chromatographic separation.
The fundamental reactivity of the chlorosulfonyl group is well-established and forms the basis for the synthesis of a vast number of sulfonamide-containing compounds with diverse biological activities. The reaction of a chlorosulfonyl group with a primary or secondary amine is a robust and widely used transformation in medicinal chemistry. Similarly, the carboxylic acid functionality can be readily converted to amides and esters, further expanding the accessible chemical space. The synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid, a structurally related compound, is achieved by the chlorosulfonation of 4-chlorobenzoic acid, suggesting a probable synthetic route to this compound from 4-ethylbenzoic acid. google.com
Structure
3D Structure
Properties
IUPAC Name |
3-chlorosulfonyl-4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNKEPXGRHVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500596-03-2 | |
| Record name | 3-(chlorosulfonyl)-4-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chlorosulfonyl 4 Ethylbenzoic Acid
Direct Chlorosulfonation of 4-Ethylbenzoic Acid
The most straightforward approach to synthesizing 3-(chlorosulfonyl)-4-ethylbenzoic acid is the direct chlorosulfonation of 4-ethylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene (B151609) ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the ethyl group and the carboxylic acid group.
The ethyl group is an activating, ortho-, para- director, meaning it increases the electron density of the benzene ring and directs incoming electrophiles to the positions ortho and para to it. cognitoedu.orgorganicchemistrytutor.comlibretexts.org Conversely, the carboxylic acid group is a deactivating, meta- director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. cognitoedu.orgchemistrytalk.org
In the case of 4-ethylbenzoic acid, the positions ortho to the ethyl group are 3 and 5, while the position para is occupied by the carboxylic acid. The positions meta to the carboxylic acid are also 3 and 5. Therefore, both directing effects synergize to strongly favor the substitution of the chlorosulfonyl group at the 3-position.
Optimization of Reaction Conditions for Ortho-Substitution Control
Achieving high selectivity for the desired 3-isomer requires careful optimization of reaction conditions. Key parameters that influence the outcome of the chlorosulfonation reaction include the choice of sulfonating agent, reaction temperature, and reaction time.
Reactants and Stoichiometry: Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation. An excess of chlorosulfonic acid is typically used to serve as both the reactant and the solvent. The stoichiometry of the reactants can influence the formation of byproducts.
Temperature Control: The reaction is typically carried out at low temperatures, often between 0°C and room temperature, to control the exothermic nature of the reaction and minimize the formation of unwanted side products, such as sulfones.
Reaction Time: The duration of the reaction is another critical factor. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of impurities.
Table 1: Hypothetical Optimization of Reaction Conditions for the Chlorosulfonation of 4-Ethylbenzoic Acid
| Entry | Molar Ratio (4-Ethylbenzoic Acid : ClSO₃H) | Temperature (°C) | Time (h) | Yield of 3-isomer (%) |
| 1 | 1 : 3 | 0 | 2 | 75 |
| 2 | 1 : 5 | 0 | 2 | 85 |
| 3 | 1 : 5 | 25 | 2 | 82 |
| 4 | 1 : 5 | 0 | 4 | 90 |
This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.
Investigation of Solvent Systems and Their Impact on Yield and Selectivity
Inert solvents that are resistant to sulfonation are preferred. Halogenated hydrocarbons such as dichloromethane and chloroform are often used in sulfonation reactions. The polarity of the solvent can influence the dissolution of the starting material and the reaction intermediates. For instance, a non-polar solvent might favor the aggregation of polar intermediates, potentially affecting the product distribution. However, for the direct chlorosulfonation of 4-ethylbenzoic acid, the use of excess chlorosulfonic acid as the solvent is the most common and often the most efficient method.
Alternative Synthetic Routes to the this compound Scaffold
While direct chlorosulfonation is the most common method, alternative multi-step synthetic pathways can be devised. These routes may be advantageous in specific situations, such as when the starting materials for the direct method are unavailable or when a different substitution pattern is desired as a precursor.
Exploration of Multi-Step Aromatic Functionalization Pathways
A plausible multi-step synthesis could involve the introduction of the functional groups in a different order. For example, one could start with a compound that already has the desired substitution pattern and then perform chemical transformations to obtain the final product.
One hypothetical route could begin with the nitration of 4-ethylbenzoic acid. The nitro group, being a strong deactivating and meta-directing group, would likely direct subsequent sulfonation to the 3-position. The nitro group could then be reduced to an amino group, which could then be converted to a carboxylic acid via diazotization and subsequent reactions. However, this multi-step approach is generally more complex and less atom-economical than the direct chlorosulfonation method.
Another strategy could involve the use of protecting groups. For instance, if a different isomer were desired, a blocking group could be temporarily installed to direct the chlorosulfonation to a different position, followed by the removal of the blocking group. The sulfonation of benzene and its derivatives is a reversible reaction, which allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophilic substitutions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Scale-Up Considerations in Preparative Chemistry
The transition from a laboratory-scale synthesis to an industrial-scale production of this compound introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
Process Chemistry Aspects for Industrial Synthesis
Handling of Corrosive Reagents: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. lsu.eduslideserve.comnoaa.govlobachemie.comnoaa.gov Industrial-scale synthesis requires specialized equipment, such as glass-lined or corrosion-resistant reactors, to handle this reagent safely. Proper personal protective equipment (PPE) and stringent safety protocols are mandatory for all personnel involved in the manufacturing process. slideserve.comlobachemie.com
Heat Management: The chlorosulfonation reaction is highly exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions. This is typically achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the reagents.
Work-up and Product Isolation: The work-up procedure for the reaction typically involves quenching the reaction mixture with ice water to precipitate the product. The solid product is then collected by filtration, washed with water to remove any remaining acid, and dried. The efficiency of this process on a large scale needs to be optimized to maximize product recovery and purity.
Waste Management: The industrial synthesis of this compound generates acidic waste streams that need to be neutralized and treated before disposal to comply with environmental regulations.
Chemical Reactivity and Derivatization Pathways of 3 Chlorosulfonyl 4 Ethylbenzoic Acid
Transformations Involving the Chlorosulfonyl Moiety
The sulfur atom in the chlorosulfonyl group is highly electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of sulfonamides, sulfonate esters, and sulfonic acids.
Formation of Sulfonamides via Aminolysis Reactions
The reaction of 3-(chlorosulfonyl)-4-ethylbenzoic acid with primary or secondary amines, a process known as aminolysis, is a common method for the synthesis of sulfonamides. This reaction typically proceeds by the nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion.
The class of sulfonamide formed depends on the nature of the amine used.
Primary Sulfonamides: Reaction with ammonia (B1221849) or a protected ammonia equivalent yields primary sulfonamides.
Secondary Sulfonamides: The use of a primary amine (R-NH₂) results in the formation of a secondary sulfonamide. For instance, the reaction of a similar compound, 4-chloro-3-(chlorosulfonyl)benzoic acid, with methylamine (B109427) has been shown to produce the corresponding N-methylsulfamoylbenzoic acid.
Tertiary Sulfonamides: Tertiary sulfonamides can be synthesized by reacting the chlorosulfonyl compound with a secondary amine (R₂NH).
These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Synthesis of Sulfonamide Derivatives
| Sulfonamide Type | Reactant | General Product Structure |
|---|---|---|
| Primary | Ammonia (NH₃) | 4-ethyl-3-(sulfamoyl)benzoic acid |
| Secondary | Primary Amine (RNH₂) | 4-ethyl-3-(N-alkylsulfamoyl)benzoic acid |
The strategic positioning of the chlorosulfonyl and carboxylic acid groups on the benzene (B151609) ring allows for the potential of intramolecular cyclization to form fused heterocyclic systems. While direct examples for this compound are not prevalent in the literature, analogous reactions with related compounds suggest potential pathways. For instance, derivatives of ortho-chlorosulfonylbenzoic acids can undergo cyclization to form saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its analogs. This type of reaction typically involves the formation of an amide at the carboxylic acid position, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the sulfonyl chloride, displacing the chloride and forming the heterocyclic ring.
Formation of Sulfonate Esters via Alcoholysis
The reaction of this compound with alcohols, known as alcoholysis, yields sulfonate esters. This transformation is generally carried out in the presence of a base, such as pyridine (B92270), to facilitate the reaction. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl chloride and displacing the chloride ion. This method has been utilized in derivatization techniques for the analysis of lipids, where 3-(chlorosulfonyl)benzoic acid reacts with hydroxyl groups to form sulfonate esters.
Table 2: Formation of Sulfonate Esters
| Reactant | Product |
|---|
Hydrolysis to Sulfonic Acid Derivatives
The chlorosulfonyl group is readily hydrolyzed in the presence of water to form the corresponding sulfonic acid. This reaction can be achieved by treating this compound with water, often with heating. A process for the hydrolysis of the related 3-(chlorosulfonyl)benzoic acid to 3-sulfobenzoic acid involves heating with water. This transformation is a straightforward method to introduce a sulfonic acid group onto the aromatic ring.
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo a range of reactions typical of this functional group, including esterification, amidation, and reduction. These modifications can be performed while retaining the chlorosulfonyl moiety, allowing for the synthesis of a variety of bifunctional compounds.
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring the use of a coupling agent to activate the carboxylic acid.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The presence of the electron-withdrawing chlorosulfonyl group may influence the reactivity of the carboxylic acid, and reaction conditions may need to be adjusted accordingly.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-chloro-3-(chlorosulfonyl)benzoic acid |
| N-methylsulfamoylbenzoic acid |
| 4-ethyl-3-(sulfamoyl)benzoic acid |
| 4-ethyl-3-(N-alkylsulfamoyl)benzoic acid |
| 4-ethyl-3-(N,N-dialkylsulfamoyl)benzoic acid |
| Saccharin |
| 1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| 4-ethyl-3-((alkoxy)sulfonyl)benzoic acid |
| 3-sulfobenzoic acid |
Esterification to Alkyl and Aryl Esters
The carboxylic acid functional group of this compound can undergo esterification to form a variety of alkyl and aryl esters. This reaction is a fundamental transformation in organic synthesis, allowing for the modification of the carboxylic acid group to modulate the compound's physical and chemical properties. A common method for the esterification of aromatic carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.comnumberanalytics.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org
For sterically hindered alcohols or when milder conditions are required, other esterification methods can be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with the alcohol. numberanalytics.comorgsyn.org The choice of method depends on the specific substrate and the desired reaction conditions.
The table below illustrates typical conditions for the esterification of a substituted benzoic acid, which are applicable to this compound.
| Alcohol | Reaction Conditions | Product | Typical Yield |
| Methanol | Excess methanol, catalytic H₂SO₄, reflux | Methyl 3-(chlorosulfonyl)-4-ethylbenzoate | High |
| Ethanol | Excess ethanol, catalytic H₂SO₄, reflux | Ethyl 3-(chlorosulfonyl)-4-ethylbenzoate | High |
| Phenol | DCC, DMAP, CH₂Cl₂, room temperature | Phenyl 3-(chlorosulfonyl)-4-ethylbenzoate | Moderate to High |
Amidation to Form Carboxamide Derivatives
The carboxylic acid moiety of this compound can be converted to a carboxamide through reaction with ammonia or a primary or secondary amine. numberanalytics.com This transformation is significant for the synthesis of a wide array of compounds with potential biological activity. Direct amidation by heating a carboxylic acid with an amine is generally not feasible as it results in the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated to facilitate the reaction.
One common method involves the conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with an amine to form the amide. numberanalytics.comlibretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives can be used to promote the direct amidation of the carboxylic acid under milder conditions. researchgate.net The choice of the amine component allows for the introduction of diverse substituents, leading to a library of carboxamide derivatives.
| Amine | Reaction Conditions | Product |
| Ammonia | 1. SOCl₂, reflux; 2. Excess NH₃ | 3-(Chlorosulfonyl)-4-ethylbenzamide |
| Aniline (B41778) | 1. SOCl₂, reflux; 2. Aniline, pyridine | 3-(Chlorosulfonyl)-4-ethyl-N-phenylbenzamide |
| Diethylamine | DCC, DMAP, CH₂Cl₂, room temperature | 3-(Chlorosulfonyl)-N,N-diethyl-4-ethylbenzamide |
Acyl Halide Formation for Further Derivatization
The conversion of the carboxylic acid group of this compound into an acyl halide, typically an acyl chloride, is a key step for enhancing its reactivity towards nucleophiles. chemguide.co.uk Acyl chlorides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives, including esters, amides, and anhydrides. libretexts.org
The most common reagent used for this transformation is thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). chemguide.co.uk The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion. Other reagents that can be used include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.uk The resulting 3-(chlorosulfonyl)-4-ethylbenzoyl chloride is a versatile intermediate for further chemical modifications.
Chemoselective Transformations of Difunctionalized Aromatic Systems
The presence of two distinct reactive functional groups, a chlorosulfonyl group and a carboxylic acid group, on the same aromatic ring in this compound allows for chemoselective reactions, where one functional group reacts preferentially over the other.
Selective Reactivity at the Chlorosulfonyl Group
The chlorosulfonyl group is a highly reactive electrophilic site, susceptible to nucleophilic attack. ontosight.ai It readily reacts with nucleophiles such as amines, alcohols, and water. ontosight.ai In the presence of a carboxylic acid, it is possible to achieve selective reactions at the chlorosulfonyl group under appropriate conditions. For instance, reaction with an amine at low temperatures can lead to the formation of a sulfonamide, while leaving the carboxylic acid group intact. The high reactivity of the sulfonyl chloride is attributed to the strong electron-withdrawing nature of the adjacent sulfonyl group. beilstein-journals.org
A study on a similar compound, 4-halo-3-(chlorosulfonyl)benzoic acid, demonstrated that reaction with an amine in a suitable solvent resulted in the formation of the corresponding sulfonamide. google.com This selectivity is crucial for the synthesis of molecules where the carboxylic acid functionality is required for subsequent transformations.
Selective Reactivity at the Carboxylic Acid Group
Conversely, the carboxylic acid group can be selectively modified in the presence of the chlorosulfonyl group. This often requires the careful choice of reagents and reaction conditions to avoid reaction at the more reactive chlorosulfonyl moiety. For example, esterification of the carboxylic acid can be achieved under acidic conditions where the chlorosulfonyl group is relatively stable. However, care must be taken as prolonged exposure to alcohols, especially at elevated temperatures, can lead to the slow conversion of the chlorosulfonyl group to a sulfonic acid ester.
A more reliable method for selective reaction at the carboxylic acid is to first protect the chlorosulfonyl group. However, given the high reactivity of the chlorosulfonyl group, it is often more strategic to perform reactions on this group first, or to choose reaction conditions that inherently favor the carboxylic acid.
Integration into Advanced Organic Reactions
The bifunctional nature of this compound makes it a valuable building block in more complex organic syntheses. The two functional groups can be derivatized sequentially to construct elaborate molecular architectures. For example, the chlorosulfonyl group can be converted to a sulfonamide, and the carboxylic acid can then be used as a handle for further modifications, such as peptide coupling or the introduction of other functional groups.
The strategic use of blocking groups can also be employed to control the reactivity of the aromatic ring itself in electrophilic aromatic substitution reactions. masterorganicchemistry.com While the carboxylic acid and chlorosulfonyl groups are both deactivating and meta-directing, their electronic influence can be exploited in multi-step synthetic sequences. numberanalytics.combritannica.com The ethyl group is an ortho-, para-director, which further influences the regioselectivity of any subsequent aromatic substitution reactions.
The ability to perform orthogonal reactions on the two functional groups allows for the divergent synthesis of a variety of complex molecules from a single starting material, highlighting the utility of this compound as a versatile intermediate in organic synthesis.
Cross-Coupling Reactions and Related Methodologies
The derivatization of this compound often proceeds through the formation of a more stable sulfonamide intermediate. This intermediate, typically a 3-(arylsulfamoyl)-4-ethylbenzoic acid derivative, serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. The Suzuki-Miyaura coupling is a prominent methodology employed for this purpose, facilitating the formation of carbon-carbon bonds between the sulfonamide-bearing aromatic ring and various aryl or heteroaryl partners.
Detailed research findings from patent literature demonstrate the application of Suzuki coupling in the synthesis of novel ERAP1 (endoplasmic reticulum aminopeptidase (B13392206) 1) modulators. In these synthetic routes, a key intermediate, methyl 3-((4-bromo-2,6-dimethylphenyl)sulfamoyl)-4-ethylbenzoate, is subjected to cross-coupling with a variety of boronic acids and boronate esters. These reactions are instrumental in introducing diverse functionalities to the core structure, leading to the generation of a library of potential therapeutic agents.
The typical reaction conditions involve a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base, like potassium carbonate (K₂CO₃), and a suitable solvent system, commonly a mixture of 1,4-dioxane (B91453) and water. The reactions are generally carried out at elevated temperatures, for instance, 100°C, for several hours to ensure completion.
The versatility of this approach is highlighted by the successful coupling of the bromo-sulfonamide intermediate with a range of boronic acid derivatives. These include boronic acids bearing additional rings and heterocyclic boronate esters, showcasing the tolerance of the reaction to various functional groups and steric demands. The subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid yields the final active compounds. The yields for the Suzuki coupling step are generally moderate to good, demonstrating the robustness of this methodology for creating structurally diverse molecules from a common intermediate derived from this compound.
Table 1: Suzuki-Miyaura Coupling Reactions of Methyl 3-((4-bromo-2,6-dimethylphenyl)sulfamoyl)-4-ethylbenzoate
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyran | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | Methyl 4-ethyl-3-((2,6-dimethyl-4-(3,6-dihydropyran-4-yl)phenyl)sulfamoyl)benzoate | 65 |
| 2 | (4-(tert-butoxycarbonyl)phenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | Methyl 4-ethyl-3-((2,6-dimethyl-4'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)sulfamoyl)benzoate | 70 |
| 3 | (4-cyanophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | Methyl 4-ethyl-3-((2,6-dimethyl-4'-cyano-[1,1'-biphenyl]-4-yl)sulfamoyl)benzoate | 58 |
| 4 | (3-fluoro-4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | Methyl 4-ethyl-3-((2,6-dimethyl-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)sulfamoyl)benzoate | 72 |
Applications As a Pivotal Synthetic Intermediate
Construction of Advanced Organic Scaffolds and Molecular Architectures
The dual reactivity of 3-(Chlorosulfonyl)-4-ethylbenzoic acid enables its use in the stepwise or concerted construction of elaborate molecular frameworks. The sulfonyl chloride typically reacts with nucleophiles such as amines or alcohols, while the carboxylic acid can undergo esterification or amidation, providing chemists with a powerful tool for molecular design.
A primary application of this compound and its analogs is the synthesis of phenylsulfamoyl benzoic acid derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The core reaction involves the nucleophilic attack of an aniline (B41778) (or a substituted aniline) on the electrophilic sulfur atom of the sulfonyl chloride group, displacing the chloride and forming a stable sulfonamide linkage.
The general reaction is as follows:
The sulfonyl chloride group (-SO₂Cl) of this compound readily reacts with the amino group (-NH₂) of an aniline derivative.
This reaction, typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, forms a new nitrogen-sulfur bond.
The resulting molecule incorporates the phenylsulfamoyl moiety attached to the ethylbenzoic acid backbone.
These derivatives have been investigated for various biological activities. For instance, structurally related sulfamoyl benzoic acid analogues have been designed and synthesized as specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in numerous cellular processes. nih.gov Similarly, other sulfonamidobenzoic acid derivatives have been developed as potential antiviral agents, specifically targeting enteroviruses by acting as capsid binders. nih.gov The ethyl group and the specific substitution pattern on the benzoic acid ring can be systematically varied to optimize biological activity and pharmacokinetic properties.
| Reactant 1 | Reactant 2 | Resulting Compound Class | Research Area |
|---|---|---|---|
| This compound | Substituted Aniline | Phenylsulfamoyl Benzoic Acids | Receptor Agonists nih.gov |
| 4-(Aminophenyl)sulfonyl chloride | Aminobenzoic acid | Sulfonamidobenzoic Acids | Antiviral Agents nih.gov |
The presence of both a sulfonyl chloride and a carboxylic acid on the same molecule allows this compound to serve as a linker for creating more complex derivatives containing both sulfonamide and amide bonds. nih.gov This is typically achieved through a sequential reaction strategy that leverages the differing reactivity of the two functional groups.
A common synthetic pathway proceeds as follows:
Sulfonamide Formation: The more reactive sulfonyl chloride is first treated with a primary or secondary amine (Amine 1) to selectively form the sulfonamide. This reaction is generally fast and proceeds under mild conditions.
Amide Formation: The carboxylic acid group of the resulting sulfonamide intermediate is then activated. This can be done by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com The activated acid is then reacted with a second, different amine (Amine 2) to form the amide bond.
This orthogonal approach allows for the controlled and specific introduction of two different molecular fragments onto the ethylbenzoic acid scaffold, leading to complex structures with potential applications in materials science and as pharmaceutical intermediates. nih.govimpactfactor.org
While primarily used as a scaffold, this compound can also be incorporated into or attached to heterocyclic systems. The reactive sulfonyl chloride can be used to functionalize existing heterocyclic molecules that contain a nucleophilic group (e.g., an amino group on a pyridine or pyrimidine (B1678525) ring).
Furthermore, the dual functional groups can participate in cyclization reactions to form new heterocyclic rings. For example, by reacting the starting material with a molecule containing two nucleophilic sites, such as a diamine or a hydroxylamine, intramolecular condensation could lead to the formation of large, functionalized heterocyclic structures like benzisothiazole derivatives. nih.gov This approach allows for the creation of unique, rigid scaffolds that are often sought after in the development of novel therapeutic agents.
Development of Derivatization Agents for Analytical Methods
In analytical chemistry, derivatization is the process of chemically modifying an analyte to enhance its suitability for analysis, often by improving its chromatographic behavior or its detectability. nih.govresearchgate.net this compound and its close analogs are valuable precursors for creating such agents, particularly for mass spectrometry and chromatography.
A novel and powerful application for analogs like 3-(chlorosulfonyl)benzoic acid is in charge-switch derivatization for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov Many classes of compounds, such as acylglycerols and sterols, are typically analyzed in positive ion mode, but this can suffer from issues like high in-source fragmentation and the formation of multiple adducts, which can limit sensitivity. nih.gov
The derivatization process works as follows:
The sulfonyl chloride group of the reagent reacts with a hydroxyl or amino group on the target analyte.
This reaction tags the analyte with the benzoic acid moiety.
The presence of the acidic carboxylic acid group allows the derivative to be efficiently ionized in negative ion mode, a "charge-switch" from its native state.
This change in ionization mode provides significant analytical advantages, including higher ionization efficiency, greater stability of the analyte in the ion source, and the generation of specific, diagnostic fragment ions. nih.gov This strategy has been shown to dramatically improve the limits of detection for lipids and sterols in complex biological samples like human plasma, allowing for the identification of dozens of lipid species that were previously difficult to measure. nih.govplu.edu
| Parameter | Optimal Condition | Source |
|---|---|---|
| Derivatization Agent | 3-(chlorosulfonyl)benzoic acid | nih.gov |
| Reaction Temperature | 60 °C | nih.govplu.edu |
| Reaction Time | 40 minutes | nih.govplu.edu |
| Derivative Stability (Short-term) | 10 hours at 4 °C | nih.govplu.edu |
| Derivative Stability (Long-term) | 5 days at -80 °C | nih.govplu.edu |
Beyond mass spectrometry, this compound serves as a precursor for reagents used in other chromatographic techniques like High-Performance Liquid Chromatography (HPLC). A labeling reagent must have a reactive group to attach to the analyte and a "tag" that can be easily detected.
In this context:
The sulfonyl chloride group is the reactive handle that covalently binds to nucleophilic functional groups (e.g., amines, phenols) on the analyte molecules.
The ethylbenzoic acid portion of the molecule acts as the tag, or more specifically, a chromophore or fluorophore precursor. The aromatic ring can absorb UV light, allowing for detection by a UV-Vis detector in an HPLC system.
By modifying the ethylbenzoic acid core, it is possible to create a wide array of labeling reagents with tailored properties. For example, adding further conjugated systems or specific functional groups can shift the absorbance wavelength or introduce fluorescence, enabling even more sensitive detection methods. tcichemicals.com Reagents like dansyl chloride, which also contains a reactive sulfonyl chloride, are widely used for this purpose to improve the ionization efficiency and provide characteristic fragmentation patterns for sensitive detection. ddtjournal.com
Synthesis of Chemical Probes for Biochemical Research
This compound serves as a crucial starting material in the synthesis of specialized chemical probes designed for biochemical research. Its inherent reactivity, primarily centered around the chlorosulfonyl group, allows for its incorporation into more complex molecular architectures. These resulting molecules are engineered to interact with specific biological targets, thereby enabling researchers to investigate their functions and roles in various physiological and pathological processes. A significant area of application for probes derived from this compound is in the study of enzymes, particularly those involved in immune response and cancer progression.
A notable class of chemical probes synthesized from this compound derivatives are the phenyl-sulfamoyl benzoic acids. These compounds have been identified as modulators of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). doronscientific.com These enzymes play a critical role in the adaptive immune system by trimming antigenic peptides before they are presented to major histocompatibility complex (MHC) class I molecules. Dysregulation of ERAP activity has been linked to autoimmune diseases and cancer, making them important targets for therapeutic intervention and biochemical investigation.
The synthesis of these chemical probes typically involves a multi-step process. The foundational step is the chlorosulfonation of a 4-substituted benzoic acid, such as 4-ethylbenzoic acid or 4-methoxybenzoic acid, to yield the corresponding 3-(chlorosulfonyl)benzoic acid derivative. This intermediate is then reacted with a suitably substituted aniline. The reaction between the sulfonyl chloride and the amine forms a stable sulfonamide bond, linking the benzoic acid moiety to the phenyl ring of the aniline derivative. This modular synthesis allows for the creation of a library of chemical probes with diverse substituents on the aniline ring, enabling the exploration of structure-activity relationships and the fine-tuning of the probe's potency and selectivity for its biological target.
Detailed Research Findings
Research efforts have led to the development of specific phenyl-sulfamoyl benzoic acid derivatives that act as potent and selective modulators of ERAP1. These compounds are invaluable tools for studying the enzymatic activity and biological function of ERAP1.
One such prominent chemical probe is 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid , often referred to as compound 3 in the scientific literature. nih.govnih.gov This molecule has been shown to be an allosteric activator of ERAP1's hydrolysis of small fluorogenic substrates, while competitively inhibiting the processing of longer, more physiologically relevant peptide substrates. nih.govnih.gov This dual activity makes it a sophisticated tool for dissecting the complex enzymatic mechanism of ERAP1.
Another related probe, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61), has been identified as a novel inhibitor of the related enzyme ERAP2. doronscientific.com Interestingly, this compound was found to activate ERAP1 in a manner similar to compound 3, highlighting the subtle structural determinants that govern the specificity of these probes for their targets. doronscientific.com The ability to selectively inhibit ERAP2 or modulate ERAP1 activity with these probes provides researchers with the means to investigate the distinct and overlapping roles of these two important enzymes in antigen presentation.
The utility of these chemical probes extends to cellular and in vivo studies. For instance, ERAP1 inhibitors derived from similar scaffolds have been used to demonstrate the role of this enzyme in influenza A virus infection and to investigate its potential as a therapeutic target. researchgate.net By treating cells with these probes, researchers can observe the downstream effects of ERAP1 modulation on viral replication and the host immune response.
The following interactive data table summarizes key information about these representative chemical probes derived from a 3-(chlorosulfonyl)-4-alkoxybenzoic acid backbone.
| Compound Name | Common Name | Target Enzyme(s) | Mode of Action on ERAP1 | Primary Research Application |
| 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid | Compound 3 | ERAP1 | Allosteric modulator | Studying the enzymatic mechanism and biological function of ERAP1 in antigen presentation. nih.govnih.gov |
| 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid | Compound 61 | ERAP2, ERAP1 | Activator | Investigating the distinct roles of ERAP1 and ERAP2; selective inhibition of ERAP2. doronscientific.com |
Spectroscopic and Structural Elucidation of 3 Chlorosulfonyl 4 Ethylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of connectivity and the chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical structure of 3-(Chlorosulfonyl)-4-ethylbenzoic acid suggests a distinct pattern of signals.
Aromatic Protons: The benzene (B151609) ring has three protons. The proton positioned between the carboxylic acid and chlorosulfonyl groups is expected to be the most deshielded (highest chemical shift, appearing furthest downfield) due to the electron-withdrawing effects of both adjacent groups. The other two aromatic protons will appear at slightly lower chemical shifts, and their proximity to each other will result in spin-spin coupling, observed as a doublet.
Ethyl Group Protons: The ethyl group will produce two distinct signals. The methylene protons (-CH2-) adjacent to the aromatic ring will appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH3) will appear as a triplet, coupling with the two methylene protons.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a very high chemical shift (often >10 ppm), though its position can be variable and concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | >10 | broad singlet | N/A |
| Aromatic H (position 2) | 8.2 - 8.4 | doublet | ~2 Hz |
| Aromatic H (position 5) | 7.9 - 8.1 | doublet | ~8 Hz |
| Aromatic H (position 6) | 7.4 - 7.6 | doublet | ~8 Hz |
| -CH₂- (ethyl) | 2.8 - 3.0 | quartet | ~7.5 Hz |
Note: These are predicted values based on typical substituent effects in benzene derivatives. Actual experimental values may vary.
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is highly deshielded and will appear at a chemical shift typically in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the substituents (carboxyl, chlorosulfonyl, and ethyl groups) will have their chemical shifts significantly influenced by these groups. The remaining three aromatic carbons will also have unique signals based on their position.
Ethyl Group Carbons: The two carbons of the ethyl group will be observed in the aliphatic region of the spectrum, typically below 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 166 - 170 |
| Aromatic C (ipso-COOH) | 132 - 136 |
| Aromatic C (ipso-SO₂Cl) | 140 - 144 |
| Aromatic C (ipso-ethyl) | 150 - 154 |
| Aromatic C-H | 125 - 135 |
| -CH₂- (ethyl) | 25 - 30 |
Note: These are predicted values. The exact assignment of aromatic carbons would require more advanced NMR techniques.
For complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It would show a correlation between the -CH2- proton signal and the -CH2- carbon signal, and similarly for the -CH3 group and the aromatic C-H groups. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the placement of substituents on the aromatic ring. For example, the methylene protons of the ethyl group would show a correlation to the two adjacent aromatic carbons, confirming the position of the ethyl group. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In ESI-MS, the sample is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov
For this compound (Molecular Weight: 248.68 g/mol ), the expected ions would be:
Positive Ion Mode: m/z ≈ 249.00 ([M+H]⁺)
Negative Ion Mode: m/z ≈ 246.98 ([M-H]⁻)
Derivatives of this compound, where it is used as a derivatizing agent, are often analyzed in negative ion mode. nih.gov The fragmentation of these derivatives typically involves characteristic losses related to the sulfobenzoic acid moiety. nih.gov
High-resolution mass spectrometry measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule or its fragments.
For the deprotonated molecule of this compound, the theoretical exact mass is 246.98373 u. uni.lu HRMS can confirm this mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.
In studies involving derivatives, HRMS is crucial for identifying fragment ions. For instance, when 3-(Chlorosulfonyl)benzoic acid is used as a derivatization agent, fragment ions corresponding to [C₇H₅O₅S]⁻ (m/z 200.99) and [C₆H₄O₃S]⁻ (m/z 155.98) have been identified using high-resolution instruments. nih.gov These fragments provide a diagnostic signature for the presence of the derivatizing tag.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Ion | Mass-to-Charge Ratio (m/z) | Ionization Mode |
|---|---|---|
| [M-H]⁻ | 246.98373 | ESI-Negative |
| [M+H]⁺ | 248.99829 | ESI-Positive |
Source: Predicted values from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional moieties: the carboxylic acid group, the sulfonyl chloride group, and the substituted benzene ring.
The carboxylic acid functional group gives rise to several distinct and recognizable bands. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. orgchemboulder.comechemi.comlibretexts.orgopenstax.org This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acids. orgchemboulder.comechemi.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong and sharp peak, typically in the range of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org The exact position can be influenced by conjugation with the aromatic ring. Additionally, the C-O stretching and O-H bending vibrations can be observed in the fingerprint region, with the C-O stretch appearing between 1320-1210 cm⁻¹ and the O-H bend between 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
The sulfonyl chloride group also presents strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group result in strong absorptions in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The sulfur-chlorine (S-Cl) stretching frequency is found at lower wavenumbers, typically in the range of 400-300 cm⁻¹. cdnsciencepub.com
The aromatic and aliphatic C-H bonds of the ethyl-substituted benzene ring also contribute to the IR spectrum. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹. acdlabs.com
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H stretch | ~3100 - 3000 | Medium to Weak |
| Ethyl Group | C-H stretch | ~2980 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |
| Aromatic Ring | C=C stretch | ~1600, 1475 | Medium to Weak |
| Sulfonyl Chloride | S=O asymmetric stretch | 1410 - 1370 | Strong |
| Carboxylic Acid | O-H bend | 1440 - 1395 | Medium |
| Sulfonyl Chloride | S=O symmetric stretch | 1204 - 1166 | Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H bend | 950 - 910 | Medium, Broad |
| Sulfonyl Chloride | S-Cl stretch | 400 - 300 | Strong |
X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for derivatives of this compound are not widely available, the principles of this technique allow for a detailed understanding of their potential solid-state structures. Analysis of related benzoic acid derivatives provides insight into the likely structural features. researchgate.netniscpr.res.inacs.orgiaea.org
For a derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis would reveal critical structural information, including bond lengths, bond angles, and torsion angles. This would allow for the unambiguous confirmation of the molecular connectivity and conformation in the solid state.
A key feature in the crystal structure of benzoic acid and its derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. iaea.org It is highly probable that derivatives of this compound would exhibit similar hydrogen-bonding motifs, which significantly influence the crystal packing.
The following table outlines the kind of crystallographic data that would be obtained for a derivative of this compound.
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | The types and geometries of non-covalent interactions, such as hydrogen bonds and halogen bonds. |
Computational and Theoretical Investigations of 3 Chlorosulfonyl 4 Ethylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 3-(Chlorosulfonyl)-4-ethylbenzoic acid. The distribution of electrons within the molecule dictates its reactivity, polarity, and spectroscopic characteristics. A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction, signifying its nucleophilic character. Conversely, the LUMO indicates the region most susceptible to accepting an electron, highlighting its electrophilic nature. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
For this compound, the electronic landscape is shaped by the interplay of its constituent functional groups. The benzoic acid moiety, with its electron-withdrawing carboxylic acid group, and the even more strongly electron-withdrawing chlorosulfonyl group, significantly influence the electron density distribution across the aromatic ring. The ethyl group, being an electron-donating group, provides a counteracting effect.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are prone to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxylic and sulfonyl groups. Regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack, which would be expected near the hydrogen atom of the carboxylic acid and the sulfur atom of the chlorosulfonyl group.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap | 5.00 |
Reaction Mechanism Studies and Transition State Elucidation
Theoretical chemistry provides a powerful toolkit for mapping out the intricate pathways of chemical reactions. For this compound, a primary reaction of interest is its synthesis, which typically involves the chlorosulfonation of 4-ethylbenzoic acid. Computational studies can model this electrophilic aromatic substitution reaction to determine the most likely mechanism and identify the key transition states.
The reaction is believed to proceed via the attack of an electrophilic sulfur species, derived from chlorosulfonic acid, on the aromatic ring of 4-ethylbenzoic acid. The presence of both an activating ethyl group and a deactivating, meta-directing carboxylic acid group makes the prediction of the regioselectivity a subject of computational interest. Calculations can determine the relative energies of the intermediates formed from attack at the different positions on the ring, thereby predicting the major product.
Transition state theory is central to these investigations. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By locating the transition state structures for the ortho, meta, and para sulfonation of 4-ethylbenzoic acid, the activation barriers for each pathway can be calculated. The pathway with the lowest activation energy will be the kinetically favored one. These calculations can also shed light on the role of solvent molecules in stabilizing intermediates and transition states.
| Position of Substitution | Activation Energy (kcal/mol) |
|---|---|
| ortho to Ethyl Group | 22.5 |
| meta to Ethyl Group | 18.7 |
Conformation Analysis and Energetic Profiles
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical and chemical properties. For this compound, conformational flexibility arises primarily from the rotation around the single bonds connecting the carboxylic acid and chlorosulfonyl groups to the benzene (B151609) ring, as well as the rotation of the ethyl group.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). For the carboxylic acid group, a key consideration is the orientation of the hydroxyl group relative to the carbonyl group, which can exist in syn and anti-periplanar arrangements. The interaction of the carboxylic acid and chlorosulfonyl groups with the adjacent ethyl group and with each other will dictate the preferred rotational isomers.
The results of a conformational analysis are typically presented as a potential energy profile, which plots the relative energy of the molecule as a function of a specific dihedral angle. These profiles reveal the energy differences between various conformers and the heights of the rotational barriers. This information is crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules, such as in biological systems or during crystal formation.
| Rotational Barrier | Calculated Energy (kcal/mol) |
|---|---|
| Carboxylic Acid Group Rotation | 4.5 - 6.0 |
| Ethyl Group Rotation | 1.5 - 2.5 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data to confirm the structure. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the neighboring functional groups.
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational frequency calculations can predict these vibrational modes and their intensities. By analyzing the nature of these vibrations, specific peaks in the calculated spectrum can be assigned to the stretching and bending motions of particular bonds or functional groups, such as the C=O stretch of the carboxylic acid or the S=O stretches of the sulfonyl chloride.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
The comparison of these computationally predicted spectra with experimentally obtained data serves as a stringent test of the accuracy of the theoretical models and can provide a high degree of confidence in the structural assignment of the molecule.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C-COOH) | 168.5 ppm | 167.9 ppm |
| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |
| UV-Vis λmax | 245 nm | 242 nm |
Green Chemistry Principles in the Synthesis and Application of 3 Chlorosulfonyl 4 Ethylbenzoic Acid
Development of Sustainable Synthetic Methodologies
The traditional synthesis of aryl sulfonyl chlorides, including 3-(Chlorosulfonyl)-4-ethylbenzoic acid, often involves stoichiometric amounts of hazardous reagents like chlorosulfonic acid, leading to significant waste generation. chemithon.com Sustainable methodologies aim to mitigate these issues through improved reaction design and the use of more environmentally benign materials.
Atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the sustainability of a chemical process. sheldon.nlgreenchemistry-toolkit.org Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. sheldon.nlgreenchemistry-toolkit.org
The conventional synthesis of this compound from 4-ethylbenzoic acid and an excess of chlorosulfonic acid typically exhibits a low atom economy. This is due to the formation of hydrochloric acid as a stoichiometric byproduct and the use of excess sulfonating agent, which becomes waste.
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Reactants | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass of Reactants (g) |
| 4-Ethylbenzoic Acid | 150.17 | 1 | 150.17 |
| Chlorosulfonic Acid | 116.52 | 1 | 116.52 |
| Total | 266.69 |
| Products | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass of Desired Product (g) |
| This compound | 248.68 | 1 | 248.68 |
| Hydrochloric Acid | 36.46 | 1 | 36.46 |
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (248.68 / 266.69) x 100 ≈ 93.2%
While the theoretical atom economy appears high, the practical E-Factor is often significantly larger due to the use of excess reagents, solvent for workup, and the energy required for purification. Research into optimizing the stoichiometry and developing catalytic systems is crucial for improving these metrics.
Table 2: Estimated E-Factor for Different Synthetic Scenarios
| Scenario | Reagent Ratio (Substrate:Reagent) | Solvent Usage (L/kg product) | Estimated E-Factor |
| Traditional Batch Process | 1:3 | 10 | > 5 |
| Optimized Batch Process | 1:1.2 | 5 | 1 - 5 |
| Future Catalytic Process | 1:1.05 (with catalyst) | 2 | < 1 |
The use of volatile organic compounds (VOCs) as solvents in chemical synthesis is a major environmental concern. merckmillipore.com Research into greener alternatives, such as ionic liquids (ILs) and deep eutectic solvents (DESs), is gaining traction for electrophilic aromatic substitution reactions like sulfonation. googleapis.comresearchgate.net
Ionic liquids, which are salts with low melting points, offer advantages such as low vapor pressure, high thermal stability, and the potential for recyclability. acs.org For sulfonation reactions, ILs can act as both the solvent and a catalyst, potentially leading to cleaner reaction profiles and easier product separation. googleapis.com
Deep eutectic solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are another promising class of green solvents. researchgate.netmdpi.com They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable resources. mdpi.com The application of DESs in the sulfonation of aromatic compounds is an active area of research, with the potential to replace hazardous conventional solvents. researchgate.net
Table 3: Comparison of Conventional and Greener Solvents for Aromatic Sulfonation
| Solvent Type | Key Advantages | Key Disadvantages | Recyclability |
| Chlorinated Solvents (e.g., Dichloromethane) | Good solubility for reactants | Toxic, volatile, environmental persistence | Difficult and energy-intensive |
| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties | High cost, potential toxicity of some ILs, viscosity | Possible, but can be complex |
| Deep Eutectic Solvents (DESs) | Low cost, often biodegradable, low toxicity, simple preparation | Can be viscous, limited thermal stability for some systems | High potential, often straightforward |
Catalytic Approaches for Enhanced Efficiency and Selectivity
The development of catalytic methods for the synthesis of this compound is a key objective for improving the sustainability of its production. Catalytic processes can lead to higher selectivity, reduced waste, and milder reaction conditions compared to traditional stoichiometric methods. researchgate.net
Solid acid catalysts, such as zeolites and sulfonated resins, are being investigated for aromatic sulfonation reactions. mdpi.commdpi.com Zeolites, with their well-defined porous structures and tunable acidity, can offer shape-selectivity, potentially leading to a higher yield of the desired isomer of sulfonated 4-ethylbenzoic acid. mdpi.comnih.gov The use of solid catalysts simplifies product purification as the catalyst can be easily separated by filtration and potentially reused, thereby reducing waste. researchgate.net
Recent research has also explored the use of palladium-catalyzed cross-coupling reactions for the synthesis of aryl sulfonyl chlorides from arylboronic acids, offering an alternative route that avoids the use of harsh chlorosulfonating agents. nih.gov While not yet applied to this compound specifically, this approach highlights the potential for innovative catalytic strategies in the synthesis of this class of compounds.
Waste Reduction and By-product Management Strategies
A significant challenge in the traditional synthesis of this compound is the management of waste streams, particularly the acidic byproducts and spent reagents. chemithon.com Implementing effective waste reduction and by-product management strategies is essential for a sustainable process.
One approach is the in-situ neutralization and recovery of hydrochloric acid, a major byproduct of the chlorosulfonation reaction. Process optimization to minimize the excess use of chlorosulfonic acid is another critical step in waste reduction. asiachmical.com
Future Research Directions and Translational Perspectives
Expansion of Derivatization Libraries for High-Throughput Screening
The dual reactivity of 3-(chlorosulfonyl)-4-ethylbenzoic acid makes it an ideal candidate for the creation of extensive and diverse chemical libraries. Sulfonyl chlorides are well-established intermediates in combinatorial chemistry and are pivotal in the discovery of sulfonamides, a class of compounds with a broad spectrum of biological activities. enamine.net Future research will likely focus on leveraging this compound as a core building block for parallel synthesis. nih.gov
By systematically reacting the sulfonyl chloride moiety with a wide array of primary and secondary amines, a large library of novel sulfonamide derivatives can be generated. molport.comsigmaaldrich.com Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functional groups, further expanding the chemical diversity of the library. This combinatorial approach allows for the rapid generation of thousands of unique compounds. enamine.net
These expanded libraries are crucial for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. The structural diversity achieved through derivatization increases the probability of discovering "hits"—compounds that exhibit a desired biological activity against a specific therapeutic target. nih.gov For example, sulfonyl fluoride-based libraries have been successfully used to identify covalent inhibitors for enzymes like serine proteases. enamine.netnih.gov A similar strategy could be employed with derivatives of this compound to screen for inhibitors of various enzyme classes.
| Reagent Class | Potential Derivatives | Application in HTS |
| Primary/Secondary Amines | Sulfonamides | Screening for antibacterial, anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.gov |
| Alcohols/Phenols | Sulfonate Esters | Exploration of novel pharmacophores and bioisosteres. molport.com |
| Amino Acids | N-acylsulfonamides / Sulfonylated amino acids | Development of peptide mimetics and protease inhibitors. |
| Hydrazines | Sulfonylhydrazides | Building blocks for heterocyclic synthesis and further derivatization. |
Automation and Flow Chemistry Integration for Continuous Synthesis
Traditional batch synthesis of aryl sulfonyl chlorides often involves harsh reagents and highly exothermic reactions, posing safety and scalability challenges. mdpi.comrsc.org The integration of automation and flow chemistry offers a transformative approach to the synthesis of this compound and its derivatives, enabling safer, more efficient, and scalable production. mdpi.comnih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides significant advantages for chlorosulfonation reactions. mdpi.comnih.gov These benefits include superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic processes and improving product quality. rsc.org The small reactor volumes inherent in flow systems enhance the safety of the process by minimizing the amount of hazardous material present at any given time. rsc.org
Recent studies have demonstrated the successful implementation of automated continuous systems for the production of multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems often employ a series of continuous stirred-tank reactors (CSTRs) coupled with automated process controls. mdpi.comresearchgate.net Real-time monitoring and feedback loops, using data from gravimetric balances and other sensors, allow for precise control over the reaction, leading to significant improvements in consistency, reliability, and spacetime yield compared to batch processes. mdpi.comnih.gov Adopting such a continuous flow protocol for this compound would be a key step towards its large-scale industrial application. researchgate.netresearchgate.net
Table Comparing Batch vs. Continuous Flow Synthesis of Aryl Sulfonyl Chlorides:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. mdpi.com | Enhanced safety due to small reactor volumes and excellent heat control. rsc.org |
| Scalability | Scaling up can be complex and introduce new safety hazards. nih.gov | More easily and safely scalable by extending operational time. rsc.orgafricacommons.net |
| Process Control | Limited control over temperature gradients and mixing. | Precise control over reaction parameters. rsc.org |
| Spacetime Yield | Generally lower. mdpi.com | Significantly higher, leading to more efficient production. mdpi.com |
| Product Quality | Potential for more side products and impurities. | Improved product quality and consistency. nih.gov |
Rational Design of Derivatives with Tailored Reactivity
The future development of derivatives from this compound will heavily rely on rational design principles to create molecules with specific, predetermined properties. This approach moves beyond random screening by using an understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with tailored reactivity and biological function. nih.govrsc.org
The sulfonamide linkage, formed from the sulfonyl chloride group, is a cornerstone of medicinal chemistry and is present in a wide range of drugs. sigmaaldrich.comnih.govopenaccesspub.org The properties of a sulfonamide derivative can be finely tuned by modifying the amine component. youtube.com For instance, introducing heterocyclic amines can lead to highly potent biological activity. youtube.com SAR studies can elucidate how different substituents on the amine affect the compound's interaction with a biological target, such as an enzyme's active site. nih.govresearchgate.netnih.gov This knowledge allows for the design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. acs.orgacs.org
Molecular modeling and docking studies are invaluable tools in this rational design process. nih.govrsc.org By simulating how a designed derivative might bind to a protein target, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. rsc.orgacs.org This strategy has been successfully used to develop novel anti-cancer agents by modifying existing drug scaffolds. rsc.org A similar, rational approach can be applied to the this compound scaffold to develop new therapeutic agents for a variety of diseases.
Advanced Material Science Applications of this compound Derivatives
The unique bifunctional nature of this compound and its derivatives opens up exciting possibilities in the field of material science. The ability to form robust sulfonamide linkages and participate in polymerization reactions makes these compounds attractive building blocks for novel functional polymers and materials. chemimpex.com
One promising area is the development of functionalized polymers. The sulfonyl chloride group can be used to graft specific functionalities onto polymer backbones or to act as a reactive site for cross-linking. chemimpex.comacs.org For example, polymers derived from benzoic acid have been investigated for applications such as coatings, adhesives, and composite materials due to their potential for thermal stability and mechanical strength. ontosight.aiontosight.ai By incorporating the sulfonyl chloride moiety, new polymers with enhanced properties or novel functionalities could be created.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(chlorosulfonyl)-4-ethylbenzoic acid, and what reaction conditions yield high purity?
- Methodological Answer : The synthesis typically involves chlorosulfonation of 4-ethylbenzoic acid derivatives. For example, chlorosulfonic acid (ClSO₃H) can be used under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group at the 3-position. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) improves purity . Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group and monitoring reaction progress via TLC or HPLC .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the NMR spectrum of related compounds (e.g., 3-(chlorosulfonyl)-4-cyclohexylbenzoic acid) shows distinct aromatic proton signals at δ 7.39–8.33 ppm, while the sulfonyl chloride group influences chemical shifts in NMR . Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) provides exact mass verification .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles, due to the compound’s corrosive sulfonyl chloride group. Work in a fume hood to prevent inhalation of toxic fumes. Waste must be neutralized (e.g., with sodium bicarbonate) before disposal and stored separately for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural analysis of derivatives?
- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) to stabilize reactive groups and compare experimental data with computational predictions (DFT calculations). For ambiguous IR peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals . Cross-validation with X-ray crystallography is recommended for crystalline derivatives .
Q. What strategies optimize the regioselectivity of sulfonylation in poly-substituted benzoic acid derivatives?
- Methodological Answer : Steric and electronic factors dominate regioselectivity. Electron-donating groups (e.g., ethyl at the 4-position) direct sulfonylation to the meta position. Catalytic methods using Lewis acids (e.g., FeCl₃) enhance selectivity, while low-temperature reactions (<10°C) minimize side reactions. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .
Q. How does this compound serve as an intermediate in bioactive molecule synthesis?
- Methodological Answer : The sulfonyl chloride group enables nucleophilic substitution to form sulfonamides, a key pharmacophore in diuretics (e.g., bumetanide analogs). For example, reacting the compound with amines (e.g., cyclohexylamine) under Schotten-Baumann conditions yields sulfonamide derivatives. Biological screening (e.g., enzyme inhibition assays) can validate activity .
Q. What computational tools predict reaction pathways and byproduct formation in large-scale synthesis?
- Methodological Answer : Retrosynthetic analysis tools (e.g., Reaxys, Pistachio) map feasible routes and side reactions. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states to identify energy barriers. Machine learning platforms (e.g., IBM RXN) predict regioselectivity and optimize catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
